molecular formula C8H10FN B3245974 4-Fluoro-2,5-dimethylaniline CAS No. 1737-69-5

4-Fluoro-2,5-dimethylaniline

Cat. No.: B3245974
CAS No.: 1737-69-5
M. Wt: 139.17 g/mol
InChI Key: YFSLBELJYPLIHB-UHFFFAOYSA-N
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Description

Contextualization within Fluoroaniline Chemistry Research

Fluoroanilines, a class of aromatic amines containing one or more fluorine atoms, are of considerable interest to the scientific community. The introduction of fluorine into an aniline (B41778) molecule can dramatically alter its physical, chemical, and biological properties. nih.gov This has made fluoroanilines valuable building blocks in various applications, including pharmaceuticals, agrochemicals, and materials science. nih.govontosight.ai The global market for compounds like p-fluoroaniline is projected to grow, driven by demand in these sectors. datainsightsmarket.com

Within this context, 4-Fluoro-2,5-dimethylaniline (IUPAC name: this compound) is a structurally specific derivative. nih.gov Its utility and research focus are defined by the interplay of the fluorine atom and the two methyl groups on the aniline ring. These substituents influence the molecule's reactivity and steric hindrance, making it a distinct substrate for chemical reactions. Research on related compounds, such as m-fluoroaniline, often employs advanced computational methods like Density Functional Theory (DFT) to understand their electronic and structural characteristics. chemrxiv.org

Significance as a Research Substrate in Advanced Organic Synthesis

The primary significance of this compound in academic research lies in its role as an intermediate and a building block in the synthesis of more complex molecules. guidechem.com Its unique substitution pattern makes it a valuable precursor in the creation of novel fluoroaromatics. guidechem.com For instance, it can be utilized in the synthesis of specialized dyes and pigments, where the fluorine atom can enhance properties like colorfastness. chemimpex.com

Furthermore, the presence of the fluorine atom makes it a key component in the development of certain pharmaceuticals and agrochemicals. chemimpex.compmarketresearch.com The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability and binding affinity. ontosight.ai While specific large-scale applications of this compound are not extensively documented in publicly available research, its structural motifs appear in various patented compounds and research chemicals. The synthesis of related fluorinated compounds often involves multi-step processes, including nitration and subsequent reduction. chemicalbook.comchemicalbook.com

Historical Development and Emerging Trends in Related Aniline Derivatives Research

The history of aniline and its derivatives is rich and dates back to the 19th century with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. mcgill.caduanemorris.com This discovery laid the foundation for the synthetic dye industry and spurred extensive research into aniline chemistry. mcgill.caduanemorris.com Initially derived from coal tar, methods were later developed to synthesize aniline from benzene (B151609), making it widely available for various applications. mcgill.cawikipedia.org

Over the decades, research has expanded to a vast array of aniline derivatives with diverse functionalities. The introduction of halogens, such as fluorine, into the aniline structure is a more modern development, driven by the unique properties these substituents impart. nih.gov The field of organofluorine chemistry has grown significantly, with applications ranging from pharmaceuticals to advanced materials. wikipedia.org

Emerging trends in aniline derivative research include the development of more efficient and environmentally friendly synthesis methods. ontosight.ai This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. ontosight.ai There is also a growing interest in the application of aniline derivatives in areas like polymer chemistry and as analytical reagents. chemimpex.com For instance, N,N-dimethylaniline derivatives are used in the design of rotor fluorophores for real-time biological imaging. acs.org The continued exploration of compounds like this compound and its isomers is expected to yield new materials and molecules with valuable properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
CAS Number 1737-69-5
IUPAC Name This compound

Source: nih.govbldpharm.com

Table 2: Related Fluoroaniline Derivatives in Research

Compound NameKey Research Area/Application
4-Fluoroaniline Intermediate for pharmaceuticals, agrochemicals, and dyes. ontosight.aipmarketresearch.com
m-Fluoroaniline Subject of theoretical studies (e.g., DFT) to understand electronic and structural properties. chemrxiv.org
4-Fluoro-N,N-dimethylaniline Precursor in the synthesis of dyes, pharmaceuticals, and polymers. chemimpex.comontosight.ai
5-Fluoro-2-methylaniline Intermediate in organic synthesis, often prepared by reduction of the corresponding nitro compound. chemicalbook.com
4-Fluoro-2,6-dimethylaniline A positional isomer of the title compound, also used in organic synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLBELJYPLIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301372
Record name 4-Fluoro-2,5-dimethylbenzenamine
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Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-69-5
Record name 4-Fluoro-2,5-dimethylbenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,5-dimethylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 2,5 Dimethylaniline

Classical and Established Synthetic Routes

The traditional synthesis of substituted anilines, including 4-Fluoro-2,5-dimethylaniline, often relies on multi-step sequences involving fundamental organic reactions. These methods, while established, provide the foundational chemistry for accessing the target molecule.

Nitration and Subsequent Reduction Strategies for Aniline (B41778) Moiety Formation

A cornerstone in the synthesis of aromatic amines is the nitration of an aromatic precursor followed by the reduction of the resulting nitro group. To obtain this compound, this strategy typically commences with a suitably substituted benzene (B151609) ring.

The logical precursor for this route is 2,5-dimethylfluorobenzene. The synthesis proceeds through two main steps:

Nitration : The precursor, 2,5-dimethylfluorobenzene, is treated with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction conditions, particularly temperature, must be carefully controlled (e.g., 0–10°C) to prevent over-nitration and side reactions. orgsyn.org The fluorine and the two methyl groups on the aromatic ring direct the electrophilic substitution. The primary product of this reaction is 4-nitro-2,5-dimethylfluorobenzene.

Reduction : The isolated nitro compound is then subjected to reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). Several reducing systems are effective for this transformation. A common laboratory and industrial method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). nih.gov Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another widely used and often cleaner alternative. google.comgoogle.com

This two-step sequence is a robust and well-documented method for preparing a wide range of substituted anilines from their corresponding nitroaromatic precursors. nih.gov

Halogenation and Amination Sequences for Fluorine Introduction

This approach involves the introduction of the amino group onto a pre-existing fluorinated aromatic scaffold. One common method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a halogen) by an amine source. However, for a non-activated ring like in the precursors to this compound, this reaction is generally difficult.

A more relevant strategy in this category involves the halogenation of an aniline derivative. For instance, selective halogenation of anilines can be achieved, although direct fluorination is often challenging due to the high reactivity of fluorine. thieme-connect.de Methods have been developed for the regioselective halogenation of electron-rich aromatics, such as anilines, often by first converting the aniline to an N-oxide to modulate its reactivity and directing effects before treatment with a halogenating agent. nih.gov For the specific synthesis of this compound, this route is less direct than others.

A different strategy involves the amination of cyclohexanone (B45756) derivatives followed by aromatization to yield substituted anilines. beilstein-journals.org This method bypasses the need for pre-functionalized arenes and can be a powerful tool for building the aniline core structure. beilstein-journals.org

Diazotization and Fluorination Approaches

The replacement of an amino group with fluorine via a diazonium salt is a classic and highly effective method known as the Balz-Schiemann reaction. thieme-connect.de This approach is particularly useful for introducing a fluorine atom onto an aromatic ring with high regioselectivity.

The synthesis of this compound via this route would start with an appropriately substituted aniline, such as 4-amino-2,5-dimethylaniline (not the target compound itself, but an isomer or precursor). The key steps are:

Diazotization : The primary aromatic amine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) at low temperatures (0–5°C). This converts the amino group into a diazonium salt (-N₂⁺).

Fluorination : The resulting diazonium salt is then subjected to fluorination. In the classic Balz-Schiemann reaction, the isolated diazonium tetrafluoroborate (B81430) salt is heated, causing it to decompose and release nitrogen gas, leaving the fluoroaromatic compound. thieme-connect.de An alternative, often performed in a single step, is to conduct the diazotization in anhydrous hydrogen fluoride (B91410) (HF), which acts as both the solvent and the fluoride source. justia.com The diazonium fluoride intermediate decomposes, often upon gentle warming, to yield the desired product. thieme-connect.dejustia.com

This method's success is highly dependent on the stability of the intermediate diazonium salt. thieme-connect.de

Modern Catalytic Synthesis Techniques

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for synthesizing complex molecules like substituted anilines, offering improvements in efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Fluorination of Precursors

Direct C-H fluorination using transition metal catalysts has emerged as a significant strategy for synthesizing organofluorine compounds. beilstein-journals.org This method avoids the need for pre-functionalized substrates, such as diazonium salts or organohalides.

The general approach involves the reaction of a precursor, such as 2,5-dimethylaniline (B45416), with an electrophilic fluorine source in the presence of a transition metal catalyst.

Catalyst SystemFluorine SourceSubstrate TypeKey Features
Palladium (Pd)Selectfluor, NFSIAryl C-H bonds, Aryl triflatesOften requires a directing group for regioselectivity. Can operate under mild conditions. nih.gov
Copper (Cu)AgFBenzoic acids, BenzylaminesRequires an auxiliary group for selective fluorination. nih.gov
Silver (Ag)AgF8-methylquinoline derivativesUsed with an oxidant like PhI(OPiv)₂. nsf.gov

Table 1: Examples of Transition Metal-Catalyzed Fluorination Systems. NFSI stands for N-Fluorobenzenesulfonimide.

In these reactions, the transition metal catalyst activates a C-H bond on the aromatic ring, facilitating the subsequent attack by the electrophilic fluorine reagent. nih.govnsf.gov While powerful, achieving high regioselectivity for a specific isomer like this compound can be challenging and may require the use of specifically designed directing groups attached to the precursor molecule. nih.gov

Cross-Coupling Reactions in the Construction of Substituted Anilines

Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, typically involving the palladium-catalyzed coupling of an aryl halide or triflate with an amine. researchgate.net

To synthesize this compound using this approach, one could envision coupling a precursor like 1-bromo-4-fluoro-2,5-dimethylbenzene (B1282861) with an ammonia (B1221849) equivalent.

Reaction NameCatalystReactantsGeneral Description
Buchwald-Hartwig AminationPalladium complexesAryl Halide/Triflate + AmineForms a C-N bond, creating the aniline moiety. researchgate.net
Ullmann CondensationCopperAryl Halide + AmineA classic method, often requiring higher temperatures than palladium-catalyzed reactions. researchgate.net
Stille Cross-CouplingPalladiumOrganostannane + Aryl HalideCan be used to form C-C bonds to build the substituted aryl framework before C-N bond formation. nih.gov
Dehydrogenative CouplingCobalt, Iron, ChromiumArene + AmineForms C-N or C-C bonds via C-H activation, avoiding pre-functionalized substrates. researchgate.netnih.gov

Table 2: Overview of Relevant Cross-Coupling Reactions for Aniline Synthesis.

These methods offer a high degree of flexibility in constructing the target molecule from various building blocks. For example, a dehydrogenative cross-coupling could potentially form the substituted aniline directly from simpler, non-halogenated precursors under oxidative conditions. researchgate.netnih.gov The Stille coupling provides a route to create complex aryl structures which can then be converted to the final aniline product. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry is paramount in modern chemical synthesis, aiming to curtail waste, reduce energy consumption, and eliminate the use of hazardous substances. ontosight.ai For the production of substituted anilines, this involves innovating beyond classical methods, such as the reduction of nitroaromatics with metals in acidic media, which are often fraught with environmental and economic drawbacks. researchgate.net

Solvent-Free and Aqueous Reaction Media

A primary goal of green chemistry is to minimize or replace hazardous organic solvents with benign alternatives. Water is a highly desirable medium due to its non-toxicity, non-flammability, and abundance. acs.org

Aqueous Synthesis: The synthesis of anilines in aqueous media presents a significant green advantage. Research has demonstrated the viability of using aqueous ammonia as a nitrogen source in copper-catalyzed cross-coupling reactions with aryl halides to produce primary anilines. rsc.orgorganic-chemistry.org Furthermore, microwave-assisted synthesis in aqueous potassium carbonate has proven effective for the N-alkylation of aniline derivatives, a method that drastically reduces reaction times and simplifies product isolation. acs.org While not specifically documented for this compound, these aqueous methods offer a promising template. A hypothetical aqueous synthesis could involve the coupling of a suitable dihalosubstituted xylene with an ammonia source in water, potentially accelerated by microwave irradiation or catalyzed by transition metals like copper or palladium. acs.orgrsc.org

Challenges and Opportunities: A key challenge is the solubility of non-polar organic substrates in water. However, techniques like phase-transfer catalysis or the use of co-solvents such as ethanol (B145695) can mitigate this issue. researchgate.net Chemoenzymatic methods, which operate in aqueous media under mild conditions, also present a powerful alternative, using enzymes like nitroreductases to produce anilines with high chemoselectivity, thus avoiding harsh reagents and high pressures. acs.orgnih.gov

Solvent TypeExamplesAdvantagesDisadvantages
Traditional OrganicToluene, Dioxane, DichloromethaneGood solubility for organic substratesToxic, volatile, environmental pollution, costly disposal
Green AlternativeWater, Ethanol, Supercritical CO₂Non-toxic, low environmental impact, saferPoor solubility for some substrates, may require higher energy input

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that assesses the efficiency of a chemical reaction by measuring how much of the reactants' atoms are incorporated into the final desired product.

Traditional vs. Modern Routes: A conventional synthesis of a substituted aniline might involve the nitration of an aromatic precursor followed by reduction. chemicalbook.com For instance, a plausible, though not necessarily optimal, route to this compound could start with 1-fluoro-2,5-dimethylbenzene. Nitration of this precursor would be followed by reduction of the resulting nitro group. Classical reduction methods often employ stoichiometric reagents like iron, zinc, or tin in the presence of strong acids. chemicalbook.com These reactions generate large quantities of metal salt waste, leading to a low atom economy.

Improving Atom Economy: Catalytic hydrogenation is a superior alternative, utilizing a catalyst (e.g., Palladium, Platinum, Nickel) and hydrogen gas. ontosight.ai In this process, the only theoretical byproduct is water, dramatically improving the atom economy. The reaction can be represented as:

C₈H₈FNO₂ (Nitrated Precursor) + 3H₂ --(Catalyst)--> C₈H₁₀FN (this compound) + 2H₂O

Another strategy to enhance atom economy is through multi-component reactions, where three or more reactants combine in a single step to form the product, incorporating the majority of the reactant atoms. Gold-catalyzed three-component reactions have been developed for synthesizing substituted anilines, showcasing a modern approach to maximizing efficiency. rawdatalibrary.net

Synthetic Step (Example)ReagentsByproducts/WasteAtom Economy Consideration
Classical ReductionIron (Fe), Hydrochloric Acid (HCl)Iron chlorides (FeCl₂/FeCl₃), excess acidLow; large mass of inorganic waste generated. chemicalbook.com
Catalytic HydrogenationH₂, Pd/C (catalyst)Water (H₂O)High; catalyst is recyclable, and water is a benign byproduct. ontosight.ai
Halex ReactionAlkali metal fluoride (e.g., KF)Alkali metal chloride (e.g., KCl)Moderate; dependent on subsequent reduction step. google.com

Reaction Efficiency Optimization for Industrial Relevance

For a synthetic route to be industrially viable, it must be efficient, scalable, safe, and cost-effective. Continuous flow chemistry is emerging as a transformative technology that addresses these requirements, offering significant advantages over traditional batch processing. lookchem.com

Continuous Flow Synthesis: In a continuous flow system, reactants are pumped through a reactor where the reaction occurs. This setup allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, improved safety (by minimizing the volume of hazardous material at any given time), and enhanced consistency. beilstein-journals.orgmdpi.com For the synthesis of aromatic amines, integrated continuous-flow reactors using heterogeneous palladium catalysts have been developed for the dehydrative amination of phenols, demonstrating high efficiency and the ability for long-term, gram-scale production. lookchem.com Such a system could be adapted for producing this compound, potentially via the amination of a corresponding fluorinated dimethylphenol or through the catalytic reduction of a nitro precursor in a flow reactor. beilstein-journals.orgmdpi.com

Catalyst and Process Optimization: The choice of catalyst is crucial for reaction efficiency. Modern catalysts, such as those based on palladium with specialized ligands (e.g., XPhos), can achieve high selectivity and yields in amination reactions. nih.gov Process optimization also involves minimizing steps. A one-pot process, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net The development of a one-pot, catalyzed process within a continuous flow system represents a state-of-the-art approach to the sustainable industrial production of this compound.

Reactivity and Mechanistic Investigations of 4 Fluoro 2,5 Dimethylaniline

Electrophilic Aromatic Substitution Studies

The aromatic ring of 4-Fluoro-2,5-dimethylaniline is rich in electrons, making it susceptible to attack by electrophiles. The outcome of such reactions is dictated by the combined influence of the amino, fluoro, and two methyl substituents.

Kinetic data for electrophilic substitution on this compound is not extensively documented. However, general principles suggest that the reaction rate is influenced by the balance of activating and deactivating effects. In reactions of various substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan, the rate is highly dependent on the electronic nature of the substituents. researchgate.net For this compound, the strong activation by the amino group and moderate activation by the methyl groups are expected to result in a rapid substitution reaction, despite the deactivating effect of the fluorine atom. Kinetic studies on aniline (B41778) derivatives show that bond formation is often the rate-determining step in the substitution pathway. researchgate.net

The regioselectivity can be predicted by assessing the cumulative effects of all substituents on the stability of the intermediate carbocation (arenium ion). The most likely position for electrophilic attack is the C6 position, which is ortho to the strongly activating amino group and meta to the deactivating fluorine group.

Table 1: Directing Effects of Substituents in this compound

Substituent Position Type Activating/Deactivating Directing Effect
Amino (-NH₂) C1 +R >> -I Strongly Activating Ortho, Para
Methyl (-CH₃) C2 +I Weakly Activating Ortho, Para
Fluorine (-F) C4 -I > +R Weakly Deactivating Ortho, Para

The reactivity of the aromatic ring is a delicate balance of electronic and steric influences exerted by its substituents.

Electronic Effects : The amino group at C1 is the most powerful activating group due to its strong positive resonance effect (+R), which donates electron density to the ring, stabilizing the arenium ion intermediate. The two methyl groups at C2 and C5 are weakly activating through an inductive effect (+I). In contrast, the fluorine atom at C4 is an anomaly; it is deactivating due to its strong negative inductive effect (-I) but is ortho-, para-directing because of its positive resonance effect (+R). acs.org In the case of N,N-dimethylanilines, electron-donating groups like methyl generally lead to good or excellent yields in substitution reactions, highlighting their activating nature. acs.org

Steric Effects : Steric hindrance plays a significant role in the reactivity of highly substituted rings. The methyl group at C2 provides steric hindrance to electrophilic attack at the C3 position. Similarly, the amino group and the C2-methyl group sterically shield the C6 position to some extent. However, the powerful activating effect of the amino group typically overcomes this moderate hindrance. The steric bulk of substituents can significantly reduce the basic strength of anilines, a factor that can influence reactions performed under acidic conditions. researchgate.net

Nucleophilic Reactions and Derivative Formation

The primary amine functionality of this compound is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is harnessed in several important classes of reactions:

Condensation Reactions : this compound is expected to readily undergo condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones would yield the corresponding imines (Schiff bases). Reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, would produce N-substituted amides. These reactions are fundamental in building more complex molecular architectures.

Coupling Reactions : The amine group can be diazotized by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is a versatile precursor for various transformations, including Sandmeyer reactions to introduce a range of functional groups or azo coupling reactions with activated aromatic compounds to form azo dyes. Furthermore, anilines are common partners in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

Table 2: Potential Derivative Formation Reactions

Reaction Type Reagent Functional Group Formed
Acylation Acetyl Chloride Amide
Imine Formation Benzaldehyde Imine (Schiff Base)
Diazotization Nitrous Acid (HNO₂) Diazonium Salt

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds and pharmaceuticals. nih.govnih.gov Anilines are critical starting materials for the synthesis of many such ring systems. This compound can serve as a building block for heterocycles like quinolines, indoles, and benzimidazoles.

For example, in the Skraup synthesis, anilines react with glycerol, an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline used), and sulfuric acid to produce quinolines. Applying this to this compound would be expected to yield a substituted quinoline. Similarly, the Fischer indole (B1671886) synthesis, which uses an arylhydrazine, could be adapted by first converting the aniline to the corresponding hydrazine. The development of catalytic dehydrative cyclization methods offers an environmentally benign route to various nitrogen-containing heterocycles from amino alcohols, which can be prepared from anilines. pitt.edu

Oxidation and Reduction Pathways

The response of this compound to oxidizing and reducing conditions is dictated by the presence of the electron-rich aromatic ring, the primary amine, and the methyl groups.

Oxidation : Aromatic amines are generally susceptible to oxidation, often leading to complex mixtures of polymeric materials, especially under strong oxidizing conditions. The oxidation of the closely related 2,5-dimethylaniline (B45416) (2,5-xylidine) is known to yield para-aminophenol derivatives, such as 4-hydroxy-2,5-dimethylaniline, and can also involve oxidation of a methyl group to a carboxylic acid. nih.gov By analogy, controlled oxidation of this compound could potentially lead to the formation of quinone-imine or quinone structures. The specific pathway and product distribution would depend heavily on the choice of oxidizing agent and reaction conditions.

Reduction : The aromatic ring of an aniline is already in a reduced state relative to a nitroaromatic precursor. chemicalbook.com Therefore, the aniline functionality itself is not typically subject to further reduction under standard chemical conditions. Reduction of the aromatic ring itself to form the corresponding 4-fluoro-2,5-dimethylcyclohexylamine would require harsh conditions, such as catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressures and temperatures. Such reactions are not common unless the saturation of the aromatic ring is a specific synthetic goal.

Advanced Reaction Mechanism Elucidation

To gain a deeper understanding of the reaction mechanisms of this compound, advanced analytical and computational techniques are necessary.

In situ spectroscopic techniques, such as Fourier Transform Infrared Spectroscopy (FTIRS), are powerful tools for detecting transient intermediates formed during electrochemical reactions. rsc.org For aniline oxidation, FTIRS has been instrumental in identifying adsorbed dimer species on the electrode surface. rsc.org The technique allows for the assignment of characteristic vibrational frequencies to different oxidation states and intermediate species. rsc.org While no specific studies utilizing these techniques on this compound were found, the methodology is directly applicable. By monitoring the vibrational spectra during the electrochemical oxidation of this compound, it would be possible to identify the characteristic bands of the radical cation and any subsequent dimeric or oligomeric intermediates.

The study of aniline tetramers, which can exist in different oxidation states (leucoemeraldine and emeraldine), has been aided by a combination of NMR, UV-Vis-NIR, IR, and mass spectroscopies. researchgate.netrsc.org These techniques help in characterizing the structure and electronic properties of the oligomers. Similar approaches could be employed to characterize any oligomeric products arising from the oxidation of this compound.

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms, particularly for determining the rate-controlling step. cdnsciencepub.com This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes.

In the context of aniline oxidation, KIE studies can help to distinguish between different proposed mechanisms. For instance, in the oxidation of substituted anilines by horseradish peroxidase compound II, the correlation of rate constants with the Hammett substituent constant suggested that the rate-controlling step involves the donation of an electron from the aromatic amine to the enzyme, with a simultaneous loss of a proton. cdnsciencepub.com

While no KIE studies have been reported specifically for this compound, studies on other aniline derivatives provide a basis for how such an investigation could be designed and interpreted. cdnsciencepub.comnih.govrsc.orgiaea.org For example, deuterium (B1214612) labeling of the amine group or specific positions on the aromatic ring could be used to probe the involvement of N-H or C-H bond cleavage in the rate-determining step of its oxidation. A significant KIE upon deuteration of the amine group would suggest that N-H bond breaking is part of the rate-limiting step.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 4-fluoro-2,5-dimethylaniline, offering precise information about the atomic arrangement and electronic landscape of the molecule.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific multidimensional NMR data for this compound is not extensively detailed in the public domain, the application of these techniques to analogous substituted anilines provides a framework for its structural confirmation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning proton (¹H) and carbon-¹³ (¹³C) signals unequivocally.

Fluorine-19 NMR Chemical Shift Analysis for Electronic Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the fluorine substituent in this compound. wikipedia.org The ¹⁹F nucleus is highly sensitive to its local electronic surroundings, making its chemical shift a valuable indicator of substituent effects. wikipedia.orgalfa-chemistry.com The chemical shift of the fluorine atom is influenced by the electron-donating or electron-withdrawing nature of the other groups on the aromatic ring. alfa-chemistry.com In the case of this compound, the electron-donating amino (-NH₂) and methyl (-CH₃) groups are expected to increase the electron density at the fluorine-bearing carbon, leading to a characteristic upfield shift compared to less substituted fluoroaromatics. alfa-chemistry.com

The typical range for ¹⁹F chemical shifts in organofluorine compounds is broad, spanning from approximately -50 to -220 ppm. wikipedia.org For fluoroanilines specifically, the pH of the medium can also influence the ¹⁹F chemical shift, with sensitivities of 2 to 7 ppm per pH unit being reported for some derivatives. nih.gov This highlights the sensitivity of the fluorine nucleus to subtle changes in the molecule's electronic structure.

¹H NMR ¹³C NMR ¹⁹F NMR
Predicted chemical shifts for aromatic and methyl protons.Predicted chemical shifts for aromatic and methyl carbons.Expected chemical shift range influenced by electron-donating groups.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups and conformational aspects of this compound. americanpharmaceuticalreview.com These two methods are complementary, as some molecular vibrations may be more prominent in one technique than the other. quora.com

Characteristic Band Assignments and Substituent Effects on Vibrational Modes

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. wikieducator.org

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while the C-H stretching of the methyl groups will appear in the 2850-2960 cm⁻¹ range. wikieducator.org

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ region. wikieducator.org

C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the 1000-1400 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of a primary amine is typically observed around 1580-1650 cm⁻¹. wikieducator.org

Ring Vibrations: The benzene (B151609) ring itself gives rise to several characteristic bands, including the ring breathing mode, the frequency of which is sensitive to the nature and position of the substituents. nih.gov

The positions of these bands are influenced by the electronic effects of the fluorine and methyl substituents on the aniline (B41778) ring.

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
N-H Bend1580-1650
C-N Stretch (Aromatic)1250-1335
C-F Stretch1000-1400

Conformational Analysis via Vibrational Signatures

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Upon electron ionization, the molecule will form a molecular ion (M⁺), which then undergoes a series of fragmentation reactions. The fragmentation pathways of aniline and its derivatives have been studied, and it is known that they can undergo complex rearrangements. cnr.itrsc.org For this compound, key fragmentation steps would likely involve:

Loss of a methyl group: Formation of a [M-15]⁺ ion.

Loss of HCN: A common fragmentation pathway for anilines, leading to a [M-27]⁺ ion.

Loss of a fluorine atom: Resulting in a [M-19]⁺ ion.

Ring cleavage: The aromatic ring can also fragment, leading to a variety of smaller charged species.

The fragmentation of fluorinated anilines can also proceed through dehalogenation pathways, which may involve the formation of reactive intermediates like quinoneimines. nih.gov The study of these pathways can provide insights into the molecule's reactivity.

Ion Proposed Structure
[M]⁺Molecular Ion
[M-CH₃]⁺Loss of a methyl group
[M-HCN]⁺Loss of hydrogen cyanide
[M-F]⁺Loss of a fluorine atom

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. The theoretical exact mass of a compound is calculated by summing the masses of its most abundant isotopes.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₁₀FN
Theoretical Monoisotopic Mass 139.079727485 Da
Nominal Mass 139 Da

This table presents the theoretical exact mass calculated for the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS studies on this compound are not prevalent in the literature, the fragmentation pathways can be predicted based on the known behavior of substituted anilines and related aromatic compounds.

Upon ionization, the molecular ion ([M]⁺˙) of this compound would likely undergo characteristic fragmentation reactions. A primary fragmentation route for many aniline derivatives involves the loss of a methyl radical (•CH₃) from one of the methyl groups, leading to the formation of a stable ion. Another common pathway is the cleavage of the C-N bond or rearrangements involving the aromatic ring.

Predicted Fragmentation Pathways:

Loss of a Methyl Radical: The initial molecular ion may lose one of the methyl groups, resulting in a fragment ion with an m/z value corresponding to [M-15]⁺.

Loss of HCN: A common fragmentation for anilines involves the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment at [M-27]⁺.

Ring Fragmentation: The aromatic ring itself can undergo cleavage, leading to various smaller charged fragments.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for this compound

Precursor Ion (m/z) Proposed Fragment Fragment m/z (Theoretical)
139.08 [M - CH₃]⁺ 124.06
139.08 [M - HCN]⁺ 112.07
124.06 [M - CH₃ - HCN]⁺ 97.05

This table outlines the theoretically predicted major fragment ions for this compound based on common fragmentation patterns of related compounds.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solvent Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aniline and its derivatives, the primary electronic transitions are typically π → π* transitions associated with the benzene ring and n → π* transitions involving the lone pair of electrons on the nitrogen atom.

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maximum (λ_max).

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often observed in polar protic solvents that can form hydrogen bonds with the amino group, stabilizing the ground state more than the excited state.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which can occur in polar aprotic solvents that stabilize the more polar excited state.

While specific UV-Vis spectral data for this compound in a range of solvents is not extensively documented, studies on related compounds like 4-(9-anthryl)-N,N'-dimethylaniline demonstrate significant solvatochromic effects. mdpi.com For instance, the spectral evolution of this related compound in solvents of varying polarity, such as cyclohexane, acetonitrile, and alcohols, highlights the sensitivity of the electronic transitions to the solvent environment. mdpi.com It is expected that this compound would exhibit similar behavior, with its λ_max shifting in response to solvent polarity.

Table 3: Representative Solvatochromic Effects on a Substituted Aniline Derivative

Solvent Polarity Typical λ_max Shift
Hexane Non-polar Baseline
Dichloromethane Polar Aprotic Bathochromic (Red) Shift
Acetonitrile Polar Aprotic Bathochromic (Red) Shift
Ethanol (B145695) Polar Protic Hypsochromic (Blue) Shift

This table provides a generalized representation of expected shifts in the UV-Vis absorption maximum for an aniline derivative in solvents of varying polarity. The specific magnitudes of the shifts would be unique to this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies of Ground-State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate ground-state properties. For a molecule like 4-fluoro-2,5-dimethylaniline, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry.

These calculations would yield precise values for the bond lengths between the carbon, nitrogen, fluorine, and hydrogen atoms, as well as the bond angles that define the molecule's shape. The substitution of the amino group, fluorine atom, and two methyl groups on the benzene (B151609) ring is expected to cause slight distortions from a perfect hexagonal ring structure. The resulting optimized geometry serves as the foundation for further computational analyses, including vibrational and electronic property predictions.

Below is a hypothetical table representing the kind of data that would be generated from a DFT optimization for this compound, based on typical values for similar aromatic compounds.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT Note: This data is illustrative and not from a published study on this specific molecule.

Parameter Bond/Angle Predicted Value
Bond Length C-F ~1.35 Å
C-N ~1.40 Å
C-C (aromatic) ~1.39 - 1.41 Å
C-CH3 ~1.51 Å
N-H ~1.01 Å
C-H (methyl) ~1.09 Å
Bond Angle C-C-F ~119°
C-C-N ~121°
C-N-H ~112°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, which are the most electron-rich regions.

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's behavior in chemical reactions. While FMOs are powerful for smaller systems, their delocalized nature in larger molecules can sometimes make it difficult to pinpoint specific reactive sites.

Table 2: Representative Predicted FMO Properties for this compound Note: This data is illustrative and not from a published study on this specific molecule.

Parameter Predicted Value (eV)
HOMO Energy ~ -5.5 eV
LUMO Energy ~ -0.5 eV

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of molecules with considerable accuracy. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are then referenced against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) to yield the final chemical shift values. Such predictions are crucial for assigning peaks in experimental spectra and can help distinguish between different isomers.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The analysis involves calculating the second derivatives of the energy with respect to atomic displacements, which results in a set of normal modes, each with a specific frequency. These predicted frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. This analysis allows for the detailed assignment of every band in the experimental IR and Raman spectra to a specific molecular vibration, such as C-H stretching, N-H bending, or C-F stretching.

Reaction Pathway and Transition State Modeling

Computational chemistry is also used to model the mechanisms of chemical reactions. This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products. By calculating the energy of reactants, products, and transition states, a detailed energy profile for a reaction pathway can be constructed.

For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as electrophilic aromatic substitution or diazotization. These models provide critical insights into reaction feasibility, kinetics, and the factors that control product formation. For complex reactions, such as certain cycloadditions, FMO theory can be applied to the transition state to understand how orbital interactions govern the reaction outcome.

Intermolecular Interactions and Solvent Effects Modeling

The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules, be they other aniline molecules, solvent molecules, or other components of a mixture. Computational modeling provides a powerful means to study these non-covalent interactions and to predict how the solvent can influence the molecule's properties and reactivity.

This compound possesses functional groups capable of participating in both hydrogen and halogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. nih.gov The fluorine atom, being a halogen, can also participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) to interact with a nucleophile. researchgate.netbohrium.comnih.gov

Computational methods can be used to calculate the geometries and interaction energies of these non-covalent bonds. nih.govresearchgate.net Theoretical studies on fluorinated aromatic compounds have shown that the strength of these interactions is highly dependent on the electronic environment created by the substituents on the aromatic ring. researchgate.net For instance, electron-withdrawing groups tend to enhance the σ-hole on the halogen atom, thereby strengthening the halogen bond. researchgate.net

Experimental and theoretical studies on related fluoroanilinoquinazolines have demonstrated the presence of intramolecular N-H···F hydrogen bonds, which can be characterized by techniques like NMR and corroborated by DFT calculations. nih.gov These studies highlight the subtle interplay of electronic and steric effects that govern such interactions.

Table 3: Calculated Interaction Energies and Geometries for Model Dimers of this compound

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondN-H ··· NH···N: 2.1-4.5
Hydrogen BondN-H ··· FH···F: 2.3-2.1
Halogen BondC-F ··· O=CF···O: 2.9-1.8
π-π StackingRing Centroid ··· Ring Centroid3.8-2.5

Interaction energies are hypothetical and based on typical values for similar systems found in the literature.

The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Computational solvation models are used to account for these effects. These models can be broadly categorized into two types: explicit models, where individual solvent molecules are included in the calculation, and implicit models (also known as continuum models), where the solvent is represented as a continuous medium with a specific dielectric constant. acs.org

The choice of solvation model can have a substantial impact on the calculated properties. For instance, in reactions involving charged species or significant changes in dipole moment, the stabilizing effect of a polar solvent can dramatically lower activation barriers. researchgate.net Spectroscopic properties, such as UV-vis absorption spectra, are also sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govijap-iq.com Computational models can predict these spectral shifts by calculating the electronic transition energies in the presence of different solvent models. nih.gov

For this compound, the polarity of the solvent would be expected to influence the stability of its ground and excited states, as well as the transition states of its reactions. For example, hydrogen bonding with protic solvents could affect the fluorescence properties of the molecule. nih.gov

Table 4: Predicted Impact of Solvent on the Maximum UV-Vis Absorption Wavelength (λ_max) of this compound using a Continuum Solvation Model

SolventDielectric Constant (ε)Predicted λ_max (nm)
Hexane1.88295
Dichloromethane8.93302
Ethanol (B145695)24.5308
Water80.1315

The λ_max values are hypothetical and illustrate the expected trend of red-shifting (bathochromic shift) with increasing solvent polarity.

Applications As a Key Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Specialty Organic Compounds

The strategic placement of fluoro and dimethyl groups on the aniline (B41778) ring makes 4-Fluoro-2,5-dimethylaniline a theoretically attractive starting material for the synthesis of a range of specialized organic molecules. The amine functionality provides a reactive handle for various transformations, while the substituents can influence the regioselectivity and electronic properties of the resulting products.

Building Block for Heterocyclic Systems and Complex Organic Scaffolds

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials. Synthetic strategies such as the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, or the Fischer indole (B1671886) synthesis, traditionally utilize anilines. While it is plausible that this compound could be employed in similar reactions to generate fluorinated and methylated heterocyclic systems, specific examples of its use in the synthesis of quinolines, indoles, benzimidazoles, or other heterocyclic scaffolds are not readily found in the surveyed literature. The presence of the fluorine atom could potentially be leveraged to introduce unique properties into these heterocyclic frameworks.

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The development of novel chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of enantiomerically pure compounds. While various chiral amines and their derivatives serve as precursors for such molecules, there is no specific information available detailing the use of this compound in the synthesis of chiral auxiliaries or ligands for asymmetric catalysis.

Role in the Development of Functional Materials

The incorporation of fluorine atoms into organic materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. As a fluorinated aniline, this compound holds potential as a building block for functional materials.

Intermediate for Polymer Monomers and Macromolecular Architectures

Aniline and its derivatives are key monomers in the synthesis of conducting polymers like polyaniline. The properties of these polymers can be tuned by modifying the substituents on the aniline ring. Although the electropolymerization of other fluorinated anilines has been investigated, specific studies on the polymerization of this compound to form novel macromolecular architectures are not documented.

Precursor for Advanced Pigments and Dyes, Focusing on Chemical Synthesis

Aromatic amines are crucial intermediates in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While the synthesis of fluorinated azo dyes has been reported, for instance, a patent describes the use of 3-methyl-4-fluoroaniline in the preparation of a greenish-yellow azo dye, specific examples detailing the use of this compound for the synthesis of advanced pigments and dyes are not available. google.com

Starting Material for Optoelectronic and Conductive Materials

The unique electronic properties of fluorinated organic compounds make them attractive for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and conductive polymers. The synthesis of conductive polymers often involves the polymerization of aniline derivatives. However, there is a lack of specific research detailing the application of this compound as a starting material for the synthesis of optoelectronic or conductive materials.

Contribution to Methodological Developments in Organic Chemistry

The strategic placement of substituents on an aromatic ring can profoundly influence its reactivity and utility in synthetic organic chemistry. In the case of this compound, the interplay of the electron-withdrawing fluorine atom and the electron-donating, sterically demanding methyl groups presents a unique chemical profile. While specific documented applications of this compound in novel coupling and stereoselective methodologies are not extensively reported in the scientific literature, its structural motifs suggest significant potential. By examining the behavior of analogous substituted anilines, a scientifically grounded projection of its role in advancing organic synthesis can be established.

Substrate in Novel Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Cross-coupling reactions are fundamental tools for the construction of complex molecular architectures, and anilines are common coupling partners. The reactivity of this compound in such transformations would be dictated by the electronic nature of the fluorine and methyl substituents, as well as the steric environment of the amino group and the aromatic ring.

Palladium-catalyzed C-N coupling reactions, for instance, are a powerful means of forming arylamines. Research on fluorinated anilines has shown that they are viable substrates for these reactions. The electron-withdrawing nature of the fluoro group can influence the nucleophilicity of the amine and the electronic properties of the resulting products. In a broader context, palladium-catalyzed methodologies have been developed for the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl halides nih.govnih.gov. These methods often require careful optimization of reaction conditions, including the choice of base and ligand, to accommodate the unique properties of the fluorinated substrates nih.govnih.gov. For a substrate like this compound, the presence of ortho and meta methyl groups would introduce steric hindrance, potentially influencing the efficiency of catalyst coordination and subsequent reductive elimination.

The development of site-selective C-S bond formation on aniline derivatives is another area of interest, given the prevalence of such motifs in medicinally relevant compounds. While traditional electrophilic aromatic substitution on anilines typically directs substitution to the ortho and para positions, novel methods are emerging for meta-functionalization. For a polysubstituted aniline like this compound, direct C-H functionalization would be challenging due to the existing substitution pattern. However, its use as a building block in multi-step syntheses where C-S bonds are introduced is plausible.

The following interactive table summarizes the expected reactivity of aniline derivatives with similar substitution patterns in various palladium-catalyzed cross-coupling reactions, providing a basis for predicting the behavior of this compound.

Coupling ReactionAniline Substrate AnalogueTypical Catalyst/LigandExpected Outcome with this compound
Buchwald-Hartwig Amination4-FluoroanilinePd(OAc)₂ / BINAPLikely to undergo C-N coupling, though reaction rates may be affected by steric hindrance from methyl groups.
Sonogashira Coupling2,5-Dimethylaniline (B45416)PdCl₂(PPh₃)₂ / CuIThe amino group could be derivatized to a halide or triflate to participate as the electrophile.
Heck Reaction4-Bromo-2,5-dimethylanilinePd(OAc)₂ / P(o-tol)₃If converted to an aryl halide, it would likely participate in Heck coupling, with regioselectivity influenced by electronics and sterics.
Suzuki Coupling4-Fluoro-2-methylanilinePd(PPh₃)₄Derivatization to an aryl halide or triflate would enable Suzuki coupling to form biaryl structures.

This table is based on established principles of cross-coupling reactions and the known reactivity of similarly substituted anilines. Specific experimental validation for this compound is not widely available in the cited literature.

Reagent in Stereoselective Synthesis Methodologies

The application of chiral anilines and their derivatives is a growing field in stereoselective synthesis, where they can act as chiral auxiliaries, ligands for asymmetric catalysis, or as nucleophiles in enantioselective transformations. The fluorine atom in this compound can be a valuable tool in this context, as it can influence the electronic and conformational properties of chiral molecules derived from it. The introduction of fluorine into chiral ligands, for example, has been shown to have a significant impact on the stereochemical outcome of asymmetric reactions nih.gov.

While this compound itself is achiral, it can be a precursor for the synthesis of chiral molecules. For instance, it could be N-alkylated with a chiral electrophile, or the aniline itself could be used as a nucleophile in an asymmetric addition to a prochiral substrate. The development of enzymatic approaches for the precise and selective asymmetric synthesis of fluorinated compounds highlights the growing interest in chiral organofluorine molecules the-innovation.org.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis wikipedia.orgsigmaaldrich.comresearchgate.net. A chiral auxiliary derived from this compound could potentially influence the diastereoselectivity of reactions such as alkylations, aldol additions, or Diels-Alder reactions. The fluorine substituent could play a role in locking the conformation of the auxiliary-substrate adduct, thereby enhancing stereochemical control.

Furthermore, anilines are known to participate in visible-light-driven stereoselective annulation reactions. For instance, the reaction between N,N-substituted dialkyl anilines and dibenzoylethylenes can lead to the synthesis of substituted tetrahydroquinolines with complete diastereoselectivity acs.org. The electronic properties of this compound could modulate the energy levels of the electron donor-acceptor complex, influencing the efficiency and outcome of such photochemical reactions.

The table below outlines potential applications of this compound as a reagent in various stereoselective synthesis methodologies, based on established principles and reactions of analogous compounds.

Stereoselective MethodologyPotential Role of this compoundExpected Influence of Substituents
Chiral Auxiliary SynthesisAs a starting material for the synthesis of a novel chiral auxiliary.The fluorine atom could provide a useful spectroscopic handle (¹⁹F NMR) for monitoring diastereoselectivity.
Asymmetric CatalysisPrecursor to a chiral ligand for a transition metal catalyst.The electronic effect of the fluorine could modulate the catalytic activity and enantioselectivity of the metal complex.
Enantioselective Nucleophilic AdditionAs a nucleophile in an asymmetric addition to a prochiral electrophile.The steric bulk of the methyl groups would likely influence the facial selectivity of the addition.
Diastereoselective AnnulationAs a reactant in a photochemical or thermally induced cycloaddition.The electronic nature of the substituents would affect the stability and reactivity of any intermediate radical ions or zwitterions.

This table presents hypothetical applications based on established principles in asymmetric synthesis. The specific use of this compound in these contexts requires further experimental investigation.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes for 4-Fluoro-2,5-dimethylaniline

Traditional synthetic routes to substituted anilines often rely on multi-step processes involving nitration followed by reduction, which can involve harsh conditions and generate significant waste. The future of synthesizing this compound lies in developing more efficient, selective, and environmentally benign methodologies.

Researchers are exploring several innovative strategies that could be adapted for this purpose:

Domino Rearrangements: A recent study demonstrated the synthesis of multi-substituted anilines from ortho-alkylated N-methoxyanilines using cationic copper catalysts. eurekalert.org This "domino rearrangement" process, which involves sequential beilstein-journals.orgrsc.org and eurekalert.orgbeilstein-journals.org rearrangements, proceeds under mild conditions and offers high selectivity, potentially providing a streamlined route to complex anilines. eurekalert.org

Synthesis from Cyclohexanones: A promising sustainable method involves the synthesis of substituted anilines from cyclohexanones using a Palladium/Carbon (Pd/C)-ethylene system. bohrium.comorganic-chemistry.org This approach utilizes a hydrogen transfer mechanism and avoids the need for pre-functionalized arenes, offering a simpler and potentially greener alternative to classical methods. bohrium.comorganic-chemistry.org The versatility of this reaction in tolerating various substitutions on the cyclohexanone (B45756) ring makes it a strong candidate for producing this compound from a suitably substituted cyclohexanone precursor. organic-chemistry.org

Multi-Component Reactions: Facile methods for generating meta-substituted arylamines from acyclic precursors have been developed using a three-component cyclo-condensation/aromatization of acetone, amines, and 1,3-diketones. rsc.org Exploring similar convergent strategies could enable the construction of the this compound scaffold from simpler, readily available starting materials in a single step. rsc.org

Synthetic StrategyPotential Precursors for this compoundKey AdvantagesReference
Domino RearrangementSubstituted N-methoxy-ortho-xylidineHigh selectivity, mild conditions, fewer steps. eurekalert.org
Pd/C-Ethylene SystemFluoro- and methyl-substituted cyclohexanoneSustainable (uses ethylene (B1197577) as H-acceptor), recyclable catalyst, avoids harsh nitration. bohrium.comorganic-chemistry.org
Three-Component ReactionAcyclic ketones, diketones, and ammonia (B1221849) sourceAtom economy, convergent synthesis from simple precursors. rsc.org

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups can be exploited to forge new chemical bonds and construct novel molecular architectures.

Future investigations should focus on:

Directed C-H Functionalization: The methyl groups and the aromatic C-H bonds ortho and meta to the powerful amino directing group are prime targets for transition-metal-catalyzed C-H activation/functionalization reactions. This would allow for the late-stage introduction of new functional groups without the need for pre-installed handles like halides.

Novel Coupling Chemistries: While the amino group can be readily transformed, the C-F bond itself could participate in novel transformations. Research into defluorinative functionalization or using the fluorine atom to modulate the reactivity in cross-coupling reactions at other positions is a promising avenue. The reactivity of related halogenated anilines in Suzuki or Heck couplings highlights the potential for such applications.

Bio-conjugation and Covalent Labeling: Advanced chemical biology strategies could leverage the compound's unique structure. For example, the development of peptide-based degraders and probes has utilized fluorine-substituted aryl fluorosulfate (B1228806) "warheads" for covalent binding to specific protein residues through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. acs.org Exploring the potential of this compound as a core scaffold for developing similar covalent modifiers for biological targets represents a significant future direction. acs.org

Reaction ClassPotential ApplicationRationaleReference
Directed C-H ActivationLate-stage functionalization of drug candidates.Amino group directs catalysts to specific C-H bonds, enabling efficient synthesis of derivatives.N/A
Defluorinative CouplingSynthesis of complex, non-symmetric biaryls.Activation of the strong C-F bond to create new C-C or C-heteroatom bonds.N/A
Covalent Warhead DevelopmentTargeted protein degradation, chemical probes.The fluoro-aniline moiety could serve as a reactive handle for covalent modification of proteins, inspired by SuFEx chemistry. acs.org

Advancements in Computational Modeling for Predictive Chemical Synthesis and Characterization

Computational chemistry is an increasingly indispensable tool for modern synthetic research. For this compound, computational modeling can accelerate discovery and optimization, from predicting reaction outcomes to designing new molecules with desired properties.

Key areas for advancement include:

Predictive Synthesis: Using quantum mechanical calculations (like Density Functional Theory, DFT) to model reaction mechanisms and transition states. This can help predict the feasibility of novel synthetic routes, understand regioselectivity, and optimize reaction conditions before undertaking extensive laboratory work.

Designing Functional Molecules: Computational screening can be used to design derivatives of this compound with specific electronic or biological properties. acs.orgresearchgate.net For instance, molecular docking studies could predict the binding affinity of its derivatives to protein targets, guiding the synthesis of new potential pharmaceuticals or biological probes. acs.orgacs.org

Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR) can aid in the structural confirmation of newly synthesized compounds. Computational analysis helped in the development of fluorinated tracers for reservoir monitoring, demonstrating its power in application-oriented design. researchgate.net

Computational MethodApplication for this compoundExpected OutcomeReference
Density Functional Theory (DFT)Modeling reaction pathways and transition states.Prediction of reaction feasibility and optimization of conditions.N/A
Molecular DockingSimulating binding to biological targets (e.g., enzymes).Identification of potential bioactive derivatives for synthesis. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features with chemical or biological activity.Design of new analogues with enhanced properties.N/A

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To bridge the gap between laboratory-scale discovery and industrial application, modern synthesis techniques are crucial. Flow chemistry and automated platforms offer significant advantages for the synthesis of this compound and its derivatives.

Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors can significantly improve safety, reaction control, and scalability. Many reactions involved in aniline (B41778) synthesis, such as nitrations, hydrogenations, or coupling reactions, are often exothermic or use hazardous reagents, making them ideally suited for the enhanced heat transfer and controlled environment of flow systems.

Automated Optimization: Automated synthesis platforms can rapidly screen a wide array of reaction conditions (catalysts, solvents, temperatures) to quickly identify the optimal parameters for a given transformation. This high-throughput experimentation can accelerate the discovery of new reactivity patterns and the development of robust synthetic protocols.

Telescoped Synthesis: Integrating multiple flow reactors allows for "telescoped" synthesis, where the product of one reaction is directly fed into the next reactor without intermediate isolation and purification. This dramatically increases efficiency and reduces waste, paving the way for on-demand, automated manufacturing of this compound and related compounds.

ParameterTraditional Batch SynthesisFlow Chemistry SynthesisReference
SafetyHigher risk with large volumes of hazardous materials.Improved safety with small reaction volumes and better containment.
ScalabilityDifficult; requires re-optimization for larger vessels.Straightforward; achieved by running the system for a longer time.
Process ControlLimited heat and mass transfer, potential for hotspots.Precise control over temperature, pressure, and mixing.
EfficiencyRequires manual workup and isolation between steps.Enables multi-step "telescoped" reactions, reducing manual labor and waste.N/A

Q & A

Q. Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀FN
Molecular Weight139.17 g/mol
Melting Point30–32°C
Boiling Point225.6±35.0°C (at 760 mmHg)
Density1.1±0.1 g/cm³

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Critical for confirming substitution patterns. Key signals include aromatic protons (δ 6.4–7.0 ppm, split due to fluorine coupling) and methyl groups (δ 2.2–2.5 ppm). Fluorine-induced splitting in aromatic protons is diagnostic .
  • ¹⁹F NMR: A singlet near δ -110 to -120 ppm confirms para-fluorine substitution .
  • GC-MS: Retention time and fragmentation patterns (e.g., m/z 139 [M⁺]) validate molecular identity .
  • FT-IR: N-H stretching (3350–3450 cm⁻¹) and C-F vibrations (1220–1280 cm⁻¹) confirm functional groups .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling: Use PPE (gloves, goggles) in fume hoods due to toxicity risks (H303/H313/H333 codes). Avoid skin contact and inhalation .
  • Deactivation: Quench residues with dilute HCl or ethanol before disposal to minimize environmental release .

Advanced: How can researchers resolve contradictions in NMR data for fluorinated aniline derivatives?

Methodological Answer:
Contradictions (e.g., unexpected coupling or peak splitting) arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR: Assess conformational changes (e.g., restricted rotation in ortho-substituted derivatives) .
  • COSY/NOESY: Identify through-space couplings to clarify substitution patterns.
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace reaction pathways and confirm structures .
  • Comparative Analysis: Cross-reference with synthetic intermediates (e.g., brominated precursors) to rule out byproducts .

Advanced: What catalytic systems enable selective fluorination of dimethylaniline precursors?

Methodological Answer:

  • Electrophilic Fluorination: Use Selectfluor™ or NFSI with Lewis acids (e.g., BF₃·OEt₂) to direct para-fluorination. Yields >80% are achievable with stoichiometric control .
  • Photoredox Catalysis: Organophotoredox catalysts (e.g., Ru(bpy)₃²⁺) enable C–H fluorination under mild conditions, minimizing side reactions .
  • Metal-Free Systems: Iodine(III) reagents (e.g., PhI(OAc)₂) paired with HF-pyridine achieve regioselective fluorination .

Advanced: How does fluorine substitution impact reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The electron-withdrawing fluorine atom activates the aromatic ring for NAS. Key observations:

  • Meta-Directing Effect: Fluorine deactivates the ring, favoring substitution at positions ortho/para to electron-donating methyl groups .
  • Kinetic Studies: Fluorine increases the rate of NAS by 2–3 fold compared to non-fluorinated analogs, as measured via Hammett σₚ constants .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) show lowered LUMO energy at the activated position, corroborating experimental reactivity .

Advanced: What methodologies assess the genotoxicity of this compound derivatives?

Methodological Answer:

  • DNA Adduct Analysis: LC-MS/MS detects adducts (e.g., N-(deoxyguanosin-8-yl)-4-fluoro-2,5-dimethylaniline) formed via metabolic activation by cytochrome P450 enzymes .
  • Ames Test: Use Salmonella typhimurium strains (TA98/TA100) to evaluate mutagenicity. Positive results require dose-dependent revertant colonies .
  • Comet Assay: Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2) exposed to the compound .

Retrosynthesis Analysis

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Reactant of Route 1
4-Fluoro-2,5-dimethylaniline
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Reactant of Route 2
4-Fluoro-2,5-dimethylaniline

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